molecular formula C18H26N2O B5355292 1-allyl-4-(4-tert-butylbenzoyl)piperazine

1-allyl-4-(4-tert-butylbenzoyl)piperazine

Cat. No.: B5355292
M. Wt: 286.4 g/mol
InChI Key: ALITUWPKUARGSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-4-(4-tert-butylbenzoyl)piperazine, also known as TBBP, is a compound that has been widely studied for its potential applications in scientific research. TBBP is a piperazine derivative that has a unique chemical structure, which makes it a promising candidate for various research applications. In

Mechanism of Action

The mechanism of action of 1-allyl-4-(4-tert-butylbenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in the body. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

1-allyl-4-(4-tert-butylbenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. This compound is also highly selective in its activity, meaning that it can target specific enzymes and proteins in the body. However, this compound has some limitations as well. It can be toxic at high concentrations and can have off-target effects on other enzymes and proteins in the body.

Future Directions

There are several future directions for research on 1-allyl-4-(4-tert-butylbenzoyl)piperazine. One area of research is the development of new drugs and therapies based on this compound. Researchers are also exploring the use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on various enzymes and proteins in the body.

Synthesis Methods

1-allyl-4-(4-tert-butylbenzoyl)piperazine can be synthesized using a variety of methods, including condensation reactions and nucleophilic substitution reactions. One of the most commonly used methods for synthesizing this compound involves the reaction of 4-tert-butylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with allyl bromide to form this compound.

Scientific Research Applications

1-allyl-4-(4-tert-butylbenzoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been used in the development of new drugs and therapies for various diseases.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-5-10-19-11-13-20(14-12-19)17(21)15-6-8-16(9-7-15)18(2,3)4/h5-9H,1,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALITUWPKUARGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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